1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid
Overview
Description
1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a cyanobenzyl group attached to the indole core, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, including through electrophilic substitution . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid, may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid typically involves the reaction of indole-2-carboxylic acid with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic acid: Similar structure but with an imidazole ring instead of an indole ring.
4-Cyanobenzoyl chloride: Contains a cyanobenzyl group but lacks the indole core.
N-(4-Cyanobenzyl)-2-nitroaniline: Contains a cyanobenzyl group attached to a nitroaniline core.
Uniqueness
1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is unique due to its indole core, which is known for its versatility in biological systems. The presence of the cyanobenzyl group further enhances its chemical reactivity and potential biological activities, making it a valuable compound in scientific research and drug development.
Biological Activity
1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N2O2, with a molecular weight of 270.30 g/mol. The compound features an indole ring system, which is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties . In vitro studies have shown its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
The compound demonstrated cytotoxicity with IC50 values indicating significant growth inhibition in these cell lines. For instance, one study reported an average IC50 of approximately 11.5 µM for MCF-7 cells, showcasing its potential as a lead compound in cancer therapy .
The mechanism by which this compound exerts its effects is multifaceted:
- Induction of Apoptosis : Flow cytometry studies revealed an increase in Annexin-V and 7-AAD positive cell populations, indicating apoptosis induction .
- Cell Cycle Arrest : The compound has been shown to disturb the cell cycle, particularly causing S-phase arrest in MCF-7 cells .
These mechanisms suggest that the compound may interact with cellular signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial activity . Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death . The specific targets within microbial cells are still under investigation but are crucial for understanding its potential therapeutic applications.
Research Findings and Case Studies
Recent studies have focused on optimizing derivatives of indole-2-carboxylic acids to enhance their biological activity. Research findings include:
Compound | Target | IC50 Value (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 11.5 | Apoptosis induction |
Novel derivative | HCT116 | 13.1 | Cell cycle arrest |
Another derivative | A549 | 21.7 | Apoptosis induction |
These findings highlight the importance of structural modifications in enhancing the efficacy of indole derivatives against cancer cells.
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]indole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c18-10-12-5-7-13(8-6-12)11-19-15-4-2-1-3-14(15)9-16(19)17(20)21/h1-9H,11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAZCDJSGRWQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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